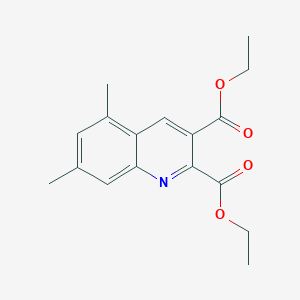

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester

Description

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic compound featuring a quinoline backbone substituted with methyl groups at the 5- and 7-positions and esterified carboxyl groups at the 2- and 3-positions. This structure combines the aromaticity and planar rigidity of quinoline with the steric and electronic effects of methyl and ester substituents. The diethyl ester groups enhance solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry . Its molecular formula is estimated as $ \text{C}{17}\text{H}{19}\text{NO}_4 $, with a molecular weight of approximately 301.34 g/mol (based on analogous compounds in and ).

Properties

CAS No. |

948293-92-3 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

diethyl 5,7-dimethylquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-11(4)7-10(3)8-14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |

InChI Key |

BHBOOGKHOSMXKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Friedlander Reaction

One of the primary methods for synthesizing quinoline derivatives, including 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester, is the Friedlander reaction. This method involves the reaction of 2-aminobenzaldehyde with diethyloxalacetate under acidic conditions.

- Reagents: 2-Aminobenzaldehyde and diethyloxalacetate.

- Conditions: The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures (around 100°C) for several hours.

- Mechanism: The formation of an intermediate compound occurs through condensation followed by cyclization to form the quinoline structure.

Cyclization with Polyphosphoric Acid

Another effective method involves cyclizing a substituted compound using polyphosphoric acid.

- Reagents: A suitable precursor such as an amino acid derivative or a diketone.

- Conditions: The mixture is heated to temperatures between 130°C and 145°C.

- Mechanism: The polyphosphoric acid facilitates the cyclization process, leading to the formation of the quinoline ring structure.

Esterification Process

Once the quinoline structure is formed, it must be converted into its diethyl ester form through esterification.

- Reagents: The quinoline intermediate and ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Conditions: The reaction is typically conducted under reflux conditions for several hours.

- Mechanism: The carboxylic acid groups react with ethanol to form the corresponding esters.

Summary of Preparation Methods

The following table summarizes key preparation methods for 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Friedlander Reaction | 2-Aminobenzaldehyde, Diethyloxalacetate | Heat (100°C), Acidic solvent | Variable (typically high) |

| Cyclization with Polyphosphoric Acid | Precursor compounds | Heat (130°C - 145°C) | Variable |

| Esterification | Quinoline intermediate, Ethanol | Reflux with Acid catalyst | High |

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different quinoline-based products.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial activity of quinoline derivatives, including 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester. Research indicates that compounds with similar structures exhibit significant inhibitory effects against multidrug-resistant bacterial strains. For instance, molecular docking studies have demonstrated that these compounds can effectively bind to bacterial DNA gyrase, a target crucial for bacterial replication . The inhibition zones observed in disc diffusion assays suggest that this compound and its analogs could serve as potential leads in the development of new antibacterial agents.

1.2 Antioxidant Activity

In addition to antibacterial properties, the compound has shown promising antioxidant activities. The DPPH radical scavenging assay has been employed to evaluate the radical scavenging ability of various synthesized quinoline derivatives. Compounds related to 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester have demonstrated effective radical scavenging capabilities, indicating their potential use in preventing oxidative stress-related diseases .

Organic Synthesis

2.1 Building Block for Drug Development

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester serves as an important building block in organic synthesis. Its functional groups allow for various chemical modifications that can lead to the development of new pharmaceutical agents. The compound can undergo hydrolysis to yield the corresponding dicarboxylic acid, which can then be further functionalized for specific applications in drug discovery.

2.2 Reaction Mechanisms

The reactivity of 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester is primarily attributed to its ester linkages and the electron-rich nature of the quinoline moiety. These characteristics facilitate electrophilic aromatic substitution reactions and nucleophilic attacks at the carbonyl carbon of the ester groups under appropriate conditions. This versatility makes it a valuable intermediate in synthesizing more complex molecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives akin to 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester:

- Antibacterial Study : A study focused on synthesizing new series of quinoline derivatives reported that certain compounds displayed excellent antibacterial activity against resistant strains of bacteria like E. coli and Staphylococcus aureus .

- Molecular Modeling : Computational studies have been employed to predict the binding affinities of these compounds to target enzymes. For example, molecular docking simulations indicated strong interactions between synthesized quinolines and bacterial DNA gyrase .

These findings underscore the potential of 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester as a candidate for further research in drug development.

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester | - | $ \text{C}{17}\text{H}{19}\text{NO}_4 $ | ~301.34 | 5,7-CH$_3$; 2,3-COOEt |

| 6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester | 948294-48-2 | $ \text{C}{17}\text{H}{19}\text{NO}_4 $ | 301.34 | 6,7-CH$_3$; 2,3-COOEt |

| 5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester | 948293-80-9 | $ \text{C}{15}\text{H}{13}\text{Cl}2\text{NO}4 $ | 366.18 | 5,7-Cl; 2,3-COOEt |

| Pyridine-2,3-dicarboxylic acid diethyl ester | 2050-22-8 | $ \text{C}{11}\text{H}{13}\text{NO}_4 $ | 223.23 | None |

Biological Activity

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester (DMQDE) is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure which includes a quinoline ring with two methyl groups and two carboxylate groups esterified with ethyl groups. This configuration enhances its potential biological activities, making it a subject of interest in pharmacological research.

- Chemical Formula : C17H19NO4

- Molecular Weight : Approximately 301.34 g/mol

- Boiling Point : 403.5 °C at 760 mmHg

- Density : 1.167 g/cm³

The compound's reactivity is attributed to its functional groups, particularly the ester linkages which can undergo hydrolysis, and the electron-rich nature of the quinoline moiety that allows for electrophilic aromatic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including DMQDE. For instance, a series of quinoline analogs were synthesized and evaluated for their antibacterial activity against strains such as E. coli. Molecular docking studies indicated that these compounds could effectively bind to bacterial DNA gyrase, suggesting a mechanism for their antibacterial action .

| Compound | Activity | Reference |

|---|---|---|

| DMQDE | Antibacterial | |

| 6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester | Antibacterial |

Antioxidant Activity

The antioxidant properties of DMQDE have also been investigated. Quinoline derivatives are known to exhibit significant antioxidant activities due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have indicated that quinoline derivatives possess anti-inflammatory properties. They inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest that DMQDE may contribute to reducing inflammation in various pathological conditions .

Case Studies

- Antibacterial Activity Evaluation : A study synthesized several quinoline derivatives and tested them against multiple bacterial strains using disc diffusion methods. The results showed that some compounds exhibited significant inhibition zones, indicating strong antibacterial properties .

- Antioxidant Evaluation : The antioxidant activity of DMQDE was assessed using various assays that measure free radical scavenging capabilities. The compound demonstrated notable activity compared to standard antioxidants .

Q & A

Q. What are the optimal synthetic routes for preparing 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester in high purity?

The synthesis of quinoline-derived diethyl esters typically involves condensation reactions between substituted anilines and tricarbonyl esters (e.g., triethyl methanetricarboxylate) under acidic or thermal conditions. For example, analogous quinoline esters have been synthesized via cyclization of N-substituted anilines with tricarbonyl reagents, followed by esterification . To ensure high purity, post-synthetic purification via column chromatography or recrystallization is recommended. Rigorous solvent selection (e.g., ethanol or ethyl acetate) and temperature control (60–80°C) can minimize side reactions. Impurity profiling using HPLC (2.4–5.6% admixtures reported in similar esters) is critical for quality assessment .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester?

- NMR Spectroscopy : H and C NMR are essential for confirming ester group placement and substituent positions. For example, diethyl phosphonate esters show distinct ethyl group signals (δ ~1.2–1.3 ppm for CH, δ ~4.1–4.2 ppm for CH) and aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., CHNO for the target compound) and detect isotopic patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection helps quantify purity and identify UV-active impurities (λ ~250–300 nm for quinoline derivatives) .

Q. How does the presence of 5,7-dimethyl groups influence the solubility and stability of quinoline dicarboxylate esters?

Methyl substituents on the quinoline ring enhance hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, chloroform). Stability studies on analogous esters suggest that electron-donating groups (like methyl) decrease susceptibility to hydrolysis under acidic conditions. Accelerated degradation studies (40–60°C, 75% humidity) can assess shelf life, while inert atmosphere storage (argon or nitrogen) minimizes oxidative decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of esterification in 5,7-dimethylquinoline-2,3-dicarboxylic acid derivatives?

Regioselectivity in ester formation is governed by steric and electronic factors. The 2,3-dicarboxylic acid groups in quinoline derivatives are more reactive toward esterification due to reduced steric hindrance compared to peri-substituted positions. Computational studies (e.g., density functional theory) can model charge distribution and predict reactivity, as demonstrated in QSAR analyses of quinoxaline esters . Kinetic experiments under varying pH and temperature conditions further elucidate reaction pathways .

Q. How can discrepancies in reported reactivity data for diethyl ester derivatives under varying experimental conditions be resolved?

Contradictions often arise from differences in reagent purity, solvent polarity, or catalytic systems. For example, trace water in reagents can hydrolyze esters, generating confounding byproducts . Standardizing reaction protocols (e.g., anhydrous conditions, controlled humidity) and cross-validating results via multiple analytical methods (NMR, LC-MS) are critical. Meta-analyses of published data, focusing on reaction yields and impurity profiles, help identify systematic errors .

Q. What computational strategies predict the photophysical properties of 5,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester?

Time-dependent DFT (TD-DFT) simulations can model UV-Vis absorption spectra by calculating electronic transitions between molecular orbitals. Substituent effects (e.g., methyl groups) alter the HOMO-LUMO gap, shifting λ. Comparative studies with unsubstituted quinoline esters (e.g., diethyl 2,3-quinolinedicarboxylate) reveal bathochromic shifts due to electron-donating methyl groups .

Q. What are the implications of steric effects from 5,7-dimethyl groups on nucleophilic substitution reactions?

The methyl groups create steric hindrance, slowing nucleophilic attack at the 2,3-ester positions. Kinetic studies using bulky nucleophiles (e.g., tert-butoxide) versus smaller ones (e.g., methoxide) demonstrate rate differences. Steric parameters (e.g., Tolman cone angles) and molecular docking simulations help quantify these effects, as seen in analogous bicyclic esters .

Methodological Notes

- Synthetic Optimization : Use triethyl methanetricarboxylate for cyclization and avoid aqueous conditions to prevent hydrolysis .

- Analytical Cross-Validation : Combine NMR, HRMS, and HPLC to address structural ambiguities .

- Computational Modeling : Leverage TD-DFT and QSAR for predictive insights into reactivity and photophysics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.